molecular formula C8H9ClO2S B2928340 2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid CAS No. 880166-41-6

2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid

Cat. No.: B2928340
CAS No.: 880166-41-6
M. Wt: 204.67
InChI Key: LUAKCTAPQHDWCA-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid typically involves the introduction of a chlorothiophene moiety into a propanoic acid framework. One common method is the Friedel-Crafts acylation of thiophene derivatives. For instance, the reaction of 5-chlorothiophene with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)-2-methylpropanoic acid
  • 2-(5-Methylthiophen-2-yl)-2-methylpropanoic acid
  • 2-(5-Fluorothiophen-2-yl)-2-methylpropanoic acid

Uniqueness

2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)5-3-4-6(9)12-5/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAKCTAPQHDWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(S1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880166-41-6
Record name 2-(5-chlorothiophen-2-yl)-2-methylpropanoic acid
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